N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzamide
Description
N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzamide is a synthetic small molecule characterized by a pyridazinone core substituted with a 4-chlorophenyl group at the 3-position. An ethyl linker connects this heterocycle to a 3,4-dimethylbenzamide moiety.
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-14-3-4-17(13-15(14)2)21(27)23-11-12-25-20(26)10-9-19(24-25)16-5-7-18(22)8-6-16/h3-10,13H,11-12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHLKQCSTADWJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyridazinone intermediate.
Attachment of the Ethyl Linker: The ethyl linker is typically introduced through an alkylation reaction, using ethyl halides or ethyl sulfonates as alkylating agents.
Formation of the Dimethylbenzamide Moiety: The final step involves the coupling of the dimethylbenzamide moiety to the ethyl-linked pyridazinone intermediate, often through an amide bond formation reaction using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the amide moiety are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents or nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Core Heterocycle Variations
The pyridazinone core distinguishes this compound from analogs with other nitrogen-containing heterocycles:
- Pyrazolo-pyridines (e.g., compounds in ): Feature fused pyrazole-pyridine rings instead of pyridazinone. These derivatives are synthesized via nucleophilic substitution reactions using K₂CO₃ in DMF, highlighting shared synthetic conditions but divergent core structures .
- Benzo[b][1,4]oxazin derivatives (): Contain a benzoxazine ring system, synthesized via caesium carbonate-mediated coupling with oxadiazoles. The absence of a pyridazinone core limits direct structural comparison but suggests overlapping synthetic strategies .
- Oxadiazin-2-amines (): Include a 1,3,5-oxadiazine ring with a 4-chlorophenyl group.
Functional Group Analysis
- 4-Chlorophenyl Substituent: A common feature in and , this group enhances lipophilicity and may influence receptor binding affinity. However, its positioning on a pyridazinone (vs. oxadiazine or pyrazolo-pyridine) alters steric and electronic profiles .
- Benzamide Moiety: Present in the target compound and sigma receptor ligands like BD 1008 and BD 1047 (). dichlorophenyl) likely modulate selectivity .
- Ethyl Linker : Contrasts with the methylcyclopropane linker in (+)-MR200 () or the absence of a linker in pyrazolo-pyridine-N-acetamides (). Linker length and flexibility may affect conformational stability and target engagement .
Pharmacological Implications and Hypotheses
While direct activity data for the target compound are absent, structural parallels to known bioactive molecules allow speculative insights:
- Sigma Receptor Modulation : BD 1008 and BD 1047 () are potent sigma-1/2 ligands. The benzamide group in the target compound may support similar interactions, but the 3,4-dimethyl substitution could reduce affinity compared to dichlorophenyl analogs .
- Kinase Inhibition: Pyridazinones are implicated in kinase inhibition (e.g., PDE inhibitors). The 4-chlorophenyl group may enhance hydrophobic binding in kinase active sites, analogous to oxadiazin-2-amines in .
- Metabolic Stability : The ethyl linker and dimethylbenzamide may improve metabolic stability over compounds with ester groups (e.g., (+)-MR200 in ) or acetamide linkages () .
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